

Vamotinib: A Technical Guide to a Next-Generation BCR-ABL Inhibitor

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Compound of Interest		
Compound Name:	Vamotinib	
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Abstract

Vamotinib (also known as PF-114) is a potent and selective third-generation tyrosine kinase inhibitor (TKI) designed to target the BCR-ABL fusion protein, the hallmark of Philadelphia chromosome-positive (Ph+) leukemias, including chronic myeloid leukemia (CML). Its development has been driven by the need to overcome resistance to earlier-generation TKIs, particularly the T315I "gatekeeper" mutation. This document provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and relevant experimental methodologies for **Vamotinib**.

Chemical Structure and Properties

Vamotinib is a synthetic organic small molecule. Its chemical and physical properties are summarized below.

Table 1: Chemical and Physical Properties of Vamotinib



Property	Value	Source
IUPAC Name	4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[2-([1][2][3]triazolo[4,3-a]pyridin-3-yl)ethynyl]benzamide	[4]
Synonyms	PF-114	[5][6]
CAS Number	1416241-23-0	[5]
Molecular Formula	C29H27F3N6O	[4][7]
Molecular Weight	532.56 g/mol	[4][7]
Melting Point	Not available in cited literature	
Solubility	DMSO: 30 mg/mL (56.33 mM) with sonication	[8]
pKa (strongest basic)	7.62	
AlogP	4.46	_
Polar Surface Area	65.77 Ų	[4]

Pharmacological Properties

Vamotinib is an orally active and selective inhibitor of BCR-ABL tyrosine kinase.[5] It has demonstrated high potency against both wild-type BCR-ABL and a range of clinically relevant mutants that confer resistance to other TKIs.

In Vitro Activity

Vamotinib has been shown to inhibit the kinase activity of ABL and its mutants at nanomolar concentrations.

Table 2: In Vitro Inhibitory Activity of Vamotinib (IC50)



Target	IC ₅₀ (nM)
ABL	0.49
ABL (T315I)	0.78
ABL (E255K)	9.5
ABL (F317I)	2.0
ABL (G250E)	7.4
ABL (H396P)	1.0
ABL (M351T)	2.8
ABL (Q252H)	12
ABL (Y253F)	4.1
Source:[5]	

Pharmacokinetics

Pharmacokinetic data from a phase 1 clinical trial in patients with CML are summarized below.

Table 3: Human Pharmacokinetic Parameters of Vamotinib

Parameter	Value	Source
Route of Administration	Oral	[5]
Half-life (t½)	~13.5 hours	
Time to Cmax (Tmax)	~4 hours	_
Oral Bioavailability	Not available in cited literature	-
Clearance	Not available in cited literature	-
Volume of Distribution	Not available in cited literature	-

Mechanism of Action and Signaling Pathway

Foundational & Exploratory





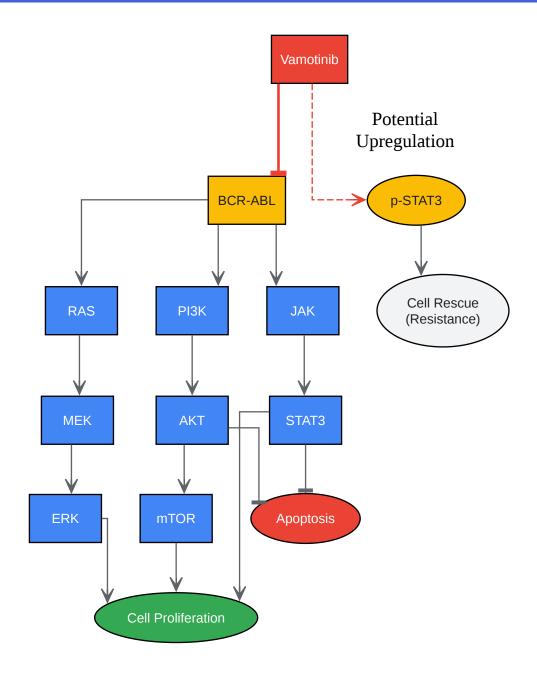
Vamotinib functions as an ATP-competitive inhibitor of the BCR-ABL tyrosine kinase. By binding to the ATP-binding site of the kinase domain, it blocks the autophosphorylation of BCR-ABL and the subsequent phosphorylation of its downstream substrates.[5] This inhibition leads to the suppression of key signaling pathways that are constitutively activated in Ph+ leukemia cells, ultimately resulting in the induction of apoptosis and the inhibition of cell proliferation.[1]

The primary signaling cascades downstream of BCR-ABL that are affected by **Vamotinib** include:

- RAS/MEK/ERK Pathway: This pathway is crucial for cell proliferation.
- PI3K/AKT/mTOR Pathway: This pathway is a major regulator of cell growth, survival, and metabolism.
- JAK/STAT Pathway: This pathway is involved in cell survival and proliferation.

A potential mechanism of resistance to **Vamotinib** involves the activation of STAT3 phosphorylation, which may allow for cell rescue.[1] This suggests that a combination therapy targeting both BCR-ABL and STAT3 could be a promising therapeutic strategy.





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Vamotinib's Inhibition of BCR-ABL Signaling

Experimental Protocols

Detailed experimental protocols for **Vamotinib** are not extensively published. The following are generalized methodologies for key assays used to characterize tyrosine kinase inhibitors like **Vamotinib**.

In Vitro Kinase Inhibition Assay



This assay determines the concentration of **Vamotinib** required to inhibit the phosphorylation of a substrate by BCR-ABL or its mutants.



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Generalized Kinase Inhibition Assay Workflow

Methodology:

- Reagent Preparation: Prepare serial dilutions of Vamotinib in DMSO. Prepare a reaction buffer containing a recombinant BCR-ABL kinase, a suitable substrate (e.g., a synthetic peptide), and ATP.
- Reaction Setup: In a microplate, combine the kinase, the substrate, and the various concentrations of **Vamotinib** or a vehicle control (DMSO).
- Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.
- Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays that quantify the amount of ATP remaining or fluorescence/colorimetric-based assays that detect the phosphorylated substrate.
- Data Analysis: Plot the percentage of kinase inhibition against the logarithm of **Vamotinib** concentration. The IC₅₀ value is determined by fitting the data to a dose-response curve.

Cell Viability Assay

This assay measures the effect of **Vamotinib** on the proliferation and viability of cancer cell lines.



Methodology (MTT/XTT Assay):

- Cell Seeding: Seed Ph+ leukemia cell lines (e.g., K-562) in a 96-well plate at a
 predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with serial dilutions of **Vamotinib** or a vehicle control for a specified period (e.g., 72 hours).
- Reagent Incubation: Add a tetrazolium salt solution (e.g., MTT or XTT) to each well and
 incubate for a few hours. Metabolically active cells will reduce the tetrazolium salt to a
 colored formazan product.
- Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).

Apoptosis Assay

This assay quantifies the induction of apoptosis in cells treated with **Vamotinib**.

Methodology (Annexin V/Propidium Iodide Staining):

- Cell Treatment: Treat Ph+ leukemia cells with Vamotinib at various concentrations for a defined period.
- Cell Harvesting: Collect both adherent and suspension cells and wash them with cold PBS.
- Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin
 V and propidium iodide (PI). Incubate in the dark at room temperature.
- Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
 - Live cells: Annexin V-negative and PI-negative.

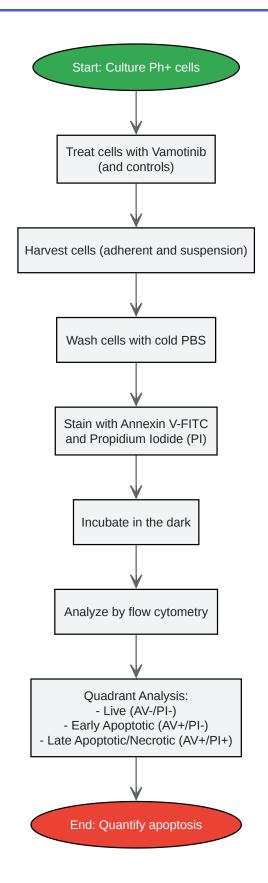






- Early apoptotic cells: Annexin V-positive and PI-negative.
- Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
- Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction by **Vamotinib**.





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Apoptosis Detection by Flow Cytometry Workflow



Conclusion

Vamotinib is a promising third-generation TKI with potent activity against wild-type and mutated BCR-ABL, including the resistant T315I mutant. Its distinct selectivity profile and oral bioavailability make it a valuable candidate for the treatment of Ph+ leukemias. Further research and clinical trials will continue to elucidate its full therapeutic potential and role in the management of CML and other Ph+ malignancies.

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